Heptanoic acid, 7-(N,N-diethylthiocarbamoylthio)-
Description
Heptanoic acid, 7-(N,N-diethylthiocarbamoylthio)-, is a carboxylic acid derivative with a thiocarbamoylthio (-SC(=S)N(C2H5)2) substituent at the 7th carbon. The diethyl groups on the thiocarbamate moiety introduce steric hindrance, which may influence its reactivity and interactions with biological targets. While direct studies on this compound are sparse, structural analogs provide insights into its behavior.
Properties
CAS No. |
73806-70-9 |
|---|---|
Molecular Formula |
C12H23NO2S2 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
7-(diethylcarbamothioylsulfanyl)heptanoic acid |
InChI |
InChI=1S/C12H23NO2S2/c1-3-13(4-2)12(16)17-10-8-6-5-7-9-11(14)15/h3-10H2,1-2H3,(H,14,15) |
InChI Key |
PPXRYGKVZOEKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 7-(N,N-diethylthiocarbamoylthio)- typically involves the reaction of heptanoic acid with N,N-diethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 7-(N,N-diethylthiocarbamoylthio)- can undergo various chemical reactions, including:
Oxidation: The thiocarbamoylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiocarbamoylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Heptanol derivatives.
Substitution: Various substituted heptanoic acid derivatives.
Scientific Research Applications
Heptanoic acid, 7-(N,N-diethylthiocarbamoylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Heptanoic acid, 7-(N,N-diethylthiocarbamoylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbamoylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
7-(3,4-Dimethyl-5-Pentylfuran-2-yl)-Heptanoic Acid (7D5)
- Structure : Features a furan ring substituent at the 7th carbon.
- Properties : Higher polarity due to the oxygen-rich furan ring, contrasting with the sulfur-based thiocarbamoylthio group in the target compound. 7D5 is found in fish oils, suggesting biological roles in lipid metabolism .
- Applications : Used as a biomarker for dietary intake of marine products.
7-(3,5-Dihydroxyphenyl)Heptanoic Acid (DHPHTA) Sulfate
- Structure : Contains a dihydroxyphenyl group at the 7th carbon, sulfated for excretion.
- Properties: Increased water solubility compared to the target compound due to phenolic hydroxyls and sulfate conjugation.
- Applications : Identified as a urinary metabolite of wheat phytochemicals, highlighting its role in dietary biomarker research .
Amineptine Hydrochloride
- Structure: 7-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl-amino]heptanoic acid hydrochloride.
- Properties : Bulky aromatic substituent enhances CNS penetration, unlike the lipophilic thiocarbamoylthio group.
- Applications : A CNS stimulant, demonstrating how substituent choice directs therapeutic activity .
7-Tetradecynoic Acid
- Structure: A 14-carbon alkyne-substituted heptanoic acid.
- Properties : The triple bond increases rigidity and melting point (2777-65-3, ) compared to the flexible thiocarbamoylthio group.
- Applications : Used in lipid membrane studies due to its hydrophobic nature.
7-((tert-Butoxycarbonyl)Amino)Heptanoic Acid
- Structure : Boc-protected amine at the 7th position.
- Properties : The Boc group enhances stability in synthetic workflows, contrasting with the reactive thiocarbamoylthio group.
- Applications : Intermediate in peptide synthesis (e.g., MFCD00063356, ).
7-[(3R,4R)-4-Octyloxolan-3-yl]Heptanoic Acid
- Structure : Oxolane (tetrahydrofuran) ring with an octyl chain.
- Properties : The oxolane ring introduces conformational constraints, unlike the linear thiocarbamoylthio group.
7-Amino-N-(3-Chloro-4-Methylphenyl)Heptanamide
- Structure : Amide derivative with a chlorinated aryl group.
- Properties : The amide bond reduces acidity compared to carboxylic acid, altering bioavailability.
- Applications : Likely a drug candidate with modified metabolic stability ().
Comparative Data Table
Key Findings and Implications
- Chemical Reactivity : The thiocarbamoylthio group in the target compound enables unique radical-based reactions, distinguishing it from oxygen- or nitrogen-containing analogs.
- Biological Interactions : Steric hindrance from diethyl groups may reduce enzymatic degradation compared to smaller substituents (e.g., DHPHTA sulfate).
- Industrial Relevance: Potential as a chain-transfer agent in polymerization, leveraging sulfur’s redox activity .
Biological Activity
Heptanoic acid, particularly in its derivative form 7-(N,N-diethylthiocarbamoylthio)-, has garnered attention in various biological and chemical research fields. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural features and biological properties.
Chemical Structure and Properties
Heptanoic acid, also known as enanthic acid, is a straight-chain fatty acid with the chemical formula . The specific derivative, 7-(N,N-diethylthiocarbamoylthio)-, introduces a thiocarbamoylthio group that enhances its biological activity. This modification may influence the compound's interaction with biological systems, potentially affecting its pharmacodynamics and pharmacokinetics.
The biological activity of heptanoic acid derivatives can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that fatty acids, including heptanoic acid derivatives, possess antimicrobial properties. They disrupt microbial membranes and inhibit growth by altering membrane fluidity and integrity.
- Anti-inflammatory Effects : Compounds like heptanoic acid can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.
- Antioxidant Properties : The presence of sulfur in the thiocarbamoylthio group may enhance antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that heptanoic acid derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a potential role in combating antibiotic resistance.
- Anti-inflammatory Research : In vitro studies showed that heptanoic acid derivatives could reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which these compounds could be used to manage chronic inflammatory conditions.
- Neuroprotective Effects : A recent investigation into the neuroprotective effects of fatty acids found that heptanoic acid derivatives may protect neuronal cells from apoptosis induced by oxidative stress. This property could have implications for neurodegenerative diseases like Alzheimer's.
Toxicological Profile
The safety profile of heptanoic acid and its derivatives is crucial for their potential therapeutic applications. According to available data:
- LD50 Values : Studies report an LD50 (oral) for heptanoic acid at approximately 7000 mg/kg in rats, indicating a relatively low acute toxicity level.
- Irritation Potential : Heptanoic acid is classified as a skin irritant; therefore, appropriate handling measures are necessary during laboratory use.
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| LD50 (oral, rat) | 7000 mg/kg |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 levels in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
